Biotin-PEG5-azide

描述

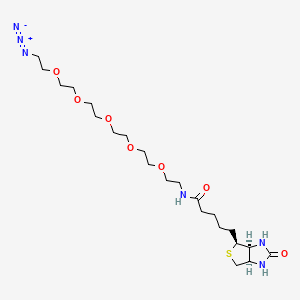

Biotin-PEG5-azide: is a compound that combines biotin, a water-soluble B-complex vitamin, with a polyethylene glycol (PEG) spacer and an azide group. This compound is widely used in the field of click chemistry, particularly for bioconjugation and labeling applications. The biotin moiety allows for strong binding to avidin or streptavidin, while the PEG spacer enhances solubility and reduces steric hindrance. The azide group is reactive and can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, making it a versatile tool in chemical biology and medicinal chemistry .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG5-azide typically involves the conjugation of biotin with a PEG spacer that terminates in an azide group. The process generally includes the following steps:

Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.

PEGylation: The activated biotin is then reacted with a PEG diamine to form biotin-PEG-amine.

Azidation: Finally, the terminal amine group of the PEG spacer is converted to an azide group using a reagent like sodium azide.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Activation: Large quantities of biotin are activated using NHS in the presence of a base.

Continuous PEGylation: The activated biotin is continuously fed into a reactor containing PEG diamine.

Azidation in Flow Reactors: The PEGylated biotin is then passed through a flow reactor where it reacts with sodium azide to form this compound

化学反应分析

Types of Reactions:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Biotin-PEG5-azide undergoes CuAAC reactions with alkyne-containing molecules to form stable triazole linkages.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): It can also react with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) in a copper-free manner.

Common Reagents and Conditions:

CuAAC: Requires a copper catalyst, typically copper sulfate, and a reducing agent like sodium ascorbate.

SPAAC: Does not require a catalyst but needs strained alkynes for the reaction.

Major Products:

科学研究应用

Chemical Proteomics

Biotin-PEG5-azide is extensively used in chemical proteomics for the identification and quantification of proteins. Its ability to form stable covalent bonds with target proteins allows researchers to enrich and analyze specific protein populations from complex biological samples.

Case Study: MixClick Method

A significant advancement in proteomics was demonstrated through the MixClick method, which utilizes a combination of biotinylated azides, including this compound. This one-pot tagging approach significantly improved the identification of modified peptides from cell lysates, increasing the number of detectable proteins and enhancing the robustness of mass spectrometry analyses .

| Tag | Mass (Da) | Detection Efficiency |

|---|---|---|

| Biotin-PEG3-azide | 598.28 | Moderate |

| Biotin-PEG4-azide | 642.30 | High |

| This compound | 686.33 | Very High |

Drug Development

In drug development, this compound is employed to create antibody-drug conjugates (ADCs). The PEG linker provides improved solubility and stability while minimizing immunogenicity.

Case Study: ADC Customization

Research has shown that customizing ADC linkers with this compound can enhance therapeutic efficacy by improving the targeting of cancer cells while reducing off-target effects .

Immunoassays

The avidin-biotin system leverages the high affinity between biotin and avidin for use in various immunoassays, including enzyme-linked immunosorbent assays (ELISA) and Western blotting.

Application Example: ELISA

In ELISA protocols, this compound can be used to label antibodies or antigens, facilitating their detection through avidin-conjugated enzymes or fluorophores. This application significantly increases assay sensitivity due to the strong binding interactions .

Advantages of Using this compound

- Enhanced Solubility : The hydrophilic PEG spacer improves the solubility of biotinylated molecules in aqueous solutions.

- Reduced Steric Hindrance : The PEG linker minimizes steric effects that could interfere with binding interactions.

- Versatile Reactivity : The azide group enables selective labeling through click chemistry, allowing for precise modifications of biomolecules.

作用机制

Mechanism: Biotin-PEG5-azide exerts its effects through the formation of stable triazole linkages via click chemistry reactions. The biotin moiety binds strongly to avidin or streptavidin, facilitating the detection, purification, or targeting of biotinylated molecules.

Molecular Targets and Pathways:

Avidin and Streptavidin: The primary molecular targets are avidin and streptavidin, which bind biotin with high affinity.

Ubiquitin-Proteasome System: In the context of PROTACs (proteolysis-targeting chimeras), this compound can be used to link a target protein to an E3 ubiquitin ligase, leading to the protein’s degradation

相似化合物的比较

Biotin-PEG3-azide: Similar in structure but with a shorter PEG spacer, leading to different solubility and steric properties.

Biotin-PEG4-amine: Contains an amine group instead of an azide, used for different types of conjugation reactions.

Biotin-PEG5-DBCO: Contains a DBCO group instead of an azide, used for strain-promoted alkyne-azide cycloaddition reactions.

Uniqueness: Biotin-PEG5-azide is unique due to its combination of a biotin moiety, a PEG spacer, and an azide group, making it highly versatile for various bioconjugation and click chemistry applications. The PEG spacer enhances solubility and reduces steric hindrance, while the azide group allows for efficient and selective reactions with alkyne-containing molecules .

生物活性

Biotin-PEG5-azide is a chemically modified compound that combines biotin, a water-soluble B-complex vitamin, with a polyethylene glycol (PEG) spacer and an azide group. This unique structure enhances its utility in various biochemical applications, particularly in bioconjugation and click chemistry. This article delves into the biological activity of this compound, including its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

Overview of this compound

This compound is characterized by its ability to engage in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are pivotal in chemical biology for forming stable linkages between biomolecules. The biotin component facilitates strong binding to avidin or streptavidin, while the PEG spacer enhances solubility and reduces steric hindrance, making it a versatile tool in drug delivery and imaging applications.

Chemical Structure and Reactivity

- Biotin Moiety : Provides high-affinity binding to avidin/streptavidin.

- PEG Spacer : Improves solubility and minimizes steric hindrance.

- Azide Group : Engages in CuAAC reactions, enabling selective conjugation with alkyne-containing molecules.

Table 1: Comparison of Biotin-PEG Compounds

| Compound | PEG Length | Functional Group | Key Application |

|---|---|---|---|

| Biotin-PEG3-azide | 3 | Azide | Shorter linker for less steric hindrance |

| Biotin-PEG4-amine | 4 | Amine | Alternative conjugation strategy |

| Biotin-PEG5-DBCO | 5 | DBCO | Strain-promoted cycloaddition |

| This compound | 5 | Azide | Versatile bioconjugation |

Cellular Effects

This compound's primary cellular effects are linked to its role in the formation of PROTACs (proteolysis-targeting chimeras). By serving as a linker between a target protein and an E3 ligase, it facilitates the selective degradation of specific proteins within cells. This mechanism has significant implications for therapeutic strategies targeting diseases such as cancer.

Molecular Mechanism

The molecular mechanism of action involves the formation of stable triazole linkages between the azide group of this compound and alkyne-containing molecules. This reaction is not only efficient but also allows for the precise control of conjugation sites on biomolecules.

Case Studies and Research Findings

-

Nanoparticle Drug Delivery

A study demonstrated that this compound can be incorporated into self-assembled nanoparticles for targeted drug delivery. These nanoparticles showed enhanced anticancer activity by co-targeting specific cellular pathways, indicating the potential of Biotin-conjugates in therapeutic applications . -

Protein Modification

Research highlighted the use of this compound in modifying peptides for identification purposes. The compound was utilized in a one-pot tagging method that significantly improved the efficiency of peptide identification via mass spectrometry . The study reported a substantial increase in the number of identifiable peptides when using this compound compared to other methods. -

Cancer Therapy Applications

Another investigation focused on biotin-conjugates' ability to target tumor cells that over-express biotin-selective transporters. The findings suggested that biotinylated compounds could enhance drug uptake in cancer cells, thereby improving therapeutic efficacy .

常见问题

Basic Research Questions

Q. How should I design a protocol for conjugating Biotin-PEG5-azide to alkyne-modified biomolecules using click chemistry?

Methodological Answer:

- Reaction Setup : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a 1:1.2 molar ratio of alkyne to azide. Include 1–5 mM Cu(I) (e.g., CuSO₄ with sodium ascorbate as a reducing agent) in aqueous buffer (pH 7–8) at 25–37°C for 1–4 hours .

- Purification : Remove excess reagents via size-exclusion chromatography or dialysis. Validate conjugation using mass spectrometry (MS) or HPLC to confirm triazole formation and biotin incorporation .

- Controls : Include azide-free and alkyne-free controls to rule out non-specific binding .

Q. What analytical methods are recommended to verify conjugation efficiency of this compound?

Methodological Answer:

- Streptavidin Binding Assay : Use streptavidin-coated plates or beads to quantify biotin incorporation via fluorescence or colorimetric detection (e.g., HABA assay) .

- Spectroscopy : Monitor azide peak disappearance (2100 cm⁻¹) via FTIR or confirm molecular weight shifts using MALDI-TOF MS .

- Gel Electrophoresis : For protein conjugates, perform SDS-PAGE with streptavidin-horseradish peroxidase (HRP) to detect biotinylated bands .

Q. What are the optimal storage conditions to preserve this compound reactivity?

Methodological Answer:

- Temperature : Store lyophilized powder at –20°C in airtight, light-protected vials. For short-term use (<1 week), dissolve in anhydrous DMSO or DMF and store at –5°C .

- Stability Enhancers : Add stabilizers like trehalose (1–5% w/v) to aqueous solutions. Avoid freeze-thaw cycles to prevent azide degradation .

Advanced Research Questions

Q. How can non-specific binding of this compound be minimized in live-cell labeling experiments?

Methodological Answer:

- PEG Spacer Optimization : The PEG5 chain reduces steric hindrance and non-specific interactions. Increase incubation temperature to 37°C to enhance reaction specificity .

- Quenching Strategies : Post-labeling, add 1 mM EDTA to chelate residual Cu(I) or use excess alkyne scavengers (e.g., phenylacetylene) to terminate unreacted azides .

- Live-Cell Compatibility : Use copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO) derivatives in serum-free media to avoid cytotoxicity .

Q. How can inconsistent streptavidin binding post-conjugation be resolved?

Methodological Answer:

- Accessibility Testing : Perform competitive ELISA with free biotin to assess steric hindrance from the PEG5 spacer. If binding is reduced, consider shorter PEG chains (e.g., PEG2) .

- Alternative Biotinylation : Use hydrazide- or maleimide-based biotin reagents for site-specific conjugation if the target biomolecule lacks alkyne groups .

- Quantitative Analysis : Measure biotin density per molecule using fluorescence titration with streptavidin-FITC .

Q. How does the PEG5 spacer length compare to shorter/longer PEG variants in biotin-avidin interactions?

Methodological Answer:

- Solubility vs. Binding Efficiency : PEG5 balances hydrophilicity and steric effects. Compare to PEG2 (less solubility but higher binding efficiency) and PEG12 (improved solubility but reduced binding due to longer spacer) using surface plasmon resonance (SPR) .

- Empirical Testing : Perform side-by-side SPR or ELISA with PEG2-, PEG5-, and PEG12-biotin conjugates to quantify dissociation constants (Kd) .

Q. What are common side reactions in this compound conjugation, and how can they be mitigated?

Methodological Answer:

- Azide Oxidation : Avoid prolonged exposure to light or oxidizing agents. Use argon-purged buffers and antioxidants (e.g., TCEP) .

- Copper Toxicity : For cellular applications, replace Cu(I) with BTTAA or THPTA ligands to reduce metal-induced cytotoxicity while maintaining reaction efficiency .

- Byproduct Formation : Monitor reaction progress with TLC or HPLC to detect unreacted azides or alkyne dimers .

Q. How can this compound be integrated into multi-step bioconjugation workflows?

Methodological Answer:

- Orthogonal Chemistries : Combine CuAAC with thiol-maleimide or photo-click reactions for sequential labeling. For example, first conjugate azide-alkyne, then react cysteine residues with maleimide-biotin .

- Modular Design : Use cleavable linkers (e.g., disulfide bonds) in tandem with this compound for reversible purification of conjugates .

属性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40N6O7S/c23-28-25-6-8-32-10-12-34-14-16-35-15-13-33-11-9-31-7-5-24-20(29)4-2-1-3-19-21-18(17-36-19)26-22(30)27-21/h18-19,21H,1-17H2,(H,24,29)(H2,26,27,30)/t18-,19-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXKDMBFPMTVAW-ZJOUEHCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40N6O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。